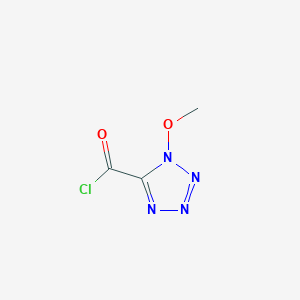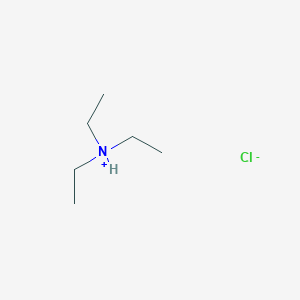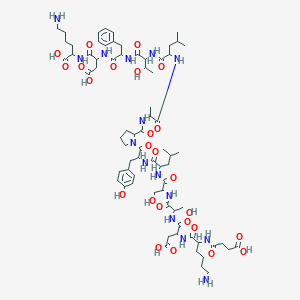![molecular formula C28H46N6 B054492 3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene CAS No. 124481-62-5](/img/structure/B54492.png)
3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene
Übersicht
Beschreibung
“3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene” is a chemical compound with the empirical formula C28H46N6. It has a molecular weight of 466.71 .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves multiple cyclic structures. The SMILES string representation of the molecule isC1CNCCCNCc2ccc (CNCCCNCCCNCc3ccc (CNC1)cc3)cc2 . This indicates the presence of multiple cyclic structures and nitrogen atoms in the molecule. More detailed structural information might be available in crystallographic databases or specialized literature . Physical And Chemical Properties Analysis
The compound has a melting point range of 100-104 °C . More detailed physical and chemical properties might be available in specialized databases or literature.Wissenschaftliche Forschungsanwendungen
Selective Molecular Recognition of Dicarboxylic Acids : This ligand demonstrates a selective host-guest interaction with rigid dicarboxylic acids such as isophthalic acid, phthalic acid, and terephthalic acid. It forms ternary complexes in aqueous solutions, indicating its potential in selective binding and molecular recognition, which could be crucial in separation processes and sensing technologies (Arbuse et al., 2007).
Binding of Tripolyphosphate and ATP : The hexaaza macrocycle shows interaction with tripolyphosphate and ATP, forming ternary complexes through hydrogen bond formation and Coulombic interactions. The study of these complexes provides insights into molecular recognition phenomena, which is valuable for understanding biological processes and designing molecular receptors (Anda et al., 2005).
Selective Diphosphate Binding : The compound has been investigated for its selective binding to diphosphate, showcasing its potential in selective recognition and binding of specific substrates. This selectivity is primarily due to the size and shape of the receptor’s cavity, which is critical in designing selective sensors and catalysts (Anda et al., 2003).
Dicarboxylic Acids Binding Based on Molecular Flexibility : The ligand’s interaction with dicarboxylic acids like oxalic acid and oxydiacetic acid has been studied, showing that it forms ternary complexes as a result of hydrogen bond formation and Coulombic interactions. This finding is crucial for the development of flexible molecular receptors that can adapt their shape to bind various substrates (Anda et al., 2004).
Dinuclear Copper and Zinc Complexes : The ligand forms dinuclear complexes with copper and zinc, which have been studied for their structural preferences and interaction with various anions and molecules. This research is significant for understanding the coordination chemistry of macrocyclic compounds and their applications in catalysis and material science (Carvalho et al., 2003).
Recognition of Dicarboxylate Anions : The hexaprotonated form of a related hexaazamacrocycle was used to study the molecular recognition of aliphatic and aromatic carboxylate substrates. The findings contribute to our understanding of how structural variations in macrocycles affect their binding behavior, which is vital for designing molecular receptors and sensors (Carvalho et al., 2006).
Eigenschaften
IUPAC Name |
3,7,11,18,22,26-hexazatricyclo[26.2.2.213,16]tetratriaconta-1(31),13,15,28(32),29,33-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N6/c1-13-29-14-2-18-32-22-27-9-11-28(12-10-27)24-34-20-4-16-30-15-3-19-33-23-26-7-5-25(6-8-26)21-31-17-1/h5-12,29-34H,1-4,13-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDRINUOZNLAKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCCNCC2=CC=C(CNCCCNCCCNCC3=CC=C(CNC1)C=C3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401958 | |
| Record name | 3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene | |
CAS RN |
124481-62-5 | |
| Record name | 3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate](/img/structure/B54410.png)




![Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate](/img/structure/B54415.png)







